4-Chloro-5-nitro-1H-indazole
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Overview
Description
4-Chloro-5-nitro-1H-indazole is a chemical compound with the molecular formula C7H4ClN3O2 . It has a molecular weight of 197.58 .
Synthesis Analysis
The synthesis of indazoles, including 4-Chloro-5-nitro-1H-indazole, has been a topic of recent research . Strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .Molecular Structure Analysis
The InChI code for 4-Chloro-5-nitro-1H-indazole is 1S/C7H4ClN3O2/c8-7-4-3-9-10-5(4)1-2-6(7)11(12)13/h1-3H, (H,9,10) . This code provides a specific representation of the molecule’s structure.Chemical Reactions Analysis
Indazoles, including 4-Chloro-5-nitro-1H-indazole, can be synthesized through various methods . These include reactions under catalyst- and solvent-free conditions, Cu2O-mediated cyclization of o-haloaryl-N-tosylhydrazones, Ag-catalyzed nitration–annulation with tert-butyl nitrite, iodine-mediated intramolecular aryl and sp3 C–H amination, and metal-free reaction of aryl-hydrazones with montmorillonite K-10 under O2 atmosphere .Physical And Chemical Properties Analysis
4-Chloro-5-nitro-1H-indazole has a molecular weight of 197.58 . The InChI code provides information about its molecular structure .Scientific Research Applications
Heterocyclic Chemistry and Medicinal Applications
4-Chloro-5-nitro-1H-indazole is part of the indazole family, a group of nitrogen-containing heterocyclic compounds. Indazoles have a pyrazole ring condensed with a benzene ring, and various derivatives are noted for their wide variety of biological activities. Scientific interest in indazoles has led to the development of novel indazole-based therapeutic agents. These compounds have shown promising anticancer and anti-inflammatory activity, as well as applications in disorders involving protein kinases and neurodegeneration (Denya, Malan, & Joubert, 2018).
Indazole derivatives also exhibit a broad range of medicinal properties, including antibacterial, anticancer, antioxidants, anti-inflammatory, antidiabetic, antiviral, antiproliferative, antituberculosis, antispermetogenic activity, and applications as antipsychotic drugs (Ali, Dar, Pradhan, & Farooqui, 2013).
High-Energy Material and Application
While not directly related to 4-Chloro-5-nitro-1H-indazole, the studies on energetic compounds like 5-nitro-2,4-dihydro-3H-1,2,4-triazole-3-one (NTO) provide insights into the potential of related nitro-heterocyclic compounds. NTO is recognized for its reduced sensitivity, better thermal stability, and high performance, indicating the potential of nitro-substituted heterocycles in high-energetic materials (Singh & Felix, 2003), (Hanafi, Trache, Abdous, Bensalem, & Mezroua, 2019).
Organic Synthesis and Catalysis
Indazole derivatives, including 4-Chloro-5-nitro-1H-indazole, play a significant role in organic synthesis and catalysis. The transition-metal-catalyzed C–H activation/annulation sequence is an advanced tool to construct functionalized indazole derivatives, enhancing medicinal applications, functional flexibility, and structural complexity (Shiri, Roosta, Dehaen, & Amani, 2022).
The diversity and potential of heterocyclic N-oxide molecules, including those from the indazole class, demonstrate their importance in areas such as catalyst design, asymmetric catalysis, and medicinal applications. These compounds exhibit anticancer, antibacterial, and anti-inflammatory activity, highlighting their relevance in drug development and organic chemistry (Li, Wu, Sun, Lu, Wong, Fang, & Zhang, 2019).
Future Directions
The future directions in the research of indazoles, including 4-Chloro-5-nitro-1H-indazole, involve the development of novel methods for the regiocontrolled synthesis of substituted indazoles due to their wide range of applications . This includes traditional applications in pharmaceuticals and agrochemicals to emerging research into dyes for solar cells and other optical applications, functional materials, and catalysis .
properties
IUPAC Name |
4-chloro-5-nitro-1H-indazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClN3O2/c8-7-4-3-9-10-5(4)1-2-6(7)11(12)13/h1-3H,(H,9,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXZCWGUWGPLXOR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C2=C1NN=C2)Cl)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClN3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40327849 |
Source
|
Record name | 4-Chloro-5-nitro-1H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40327849 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.58 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-5-nitro-1H-indazole | |
CAS RN |
907958-42-3 |
Source
|
Record name | 4-Chloro-5-nitro-1H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40327849 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-chloro-5-nitro-1H-indazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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